molecular formula C15H23ClN4O2 B12776581 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-phenyl-, monohydrochloride CAS No. 80712-20-5

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-phenyl-, monohydrochloride

Cat. No.: B12776581
CAS No.: 80712-20-5
M. Wt: 326.82 g/mol
InChI Key: NMCUWUARFWJYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-phenyl-, monohydrochloride is a chemical compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring, a carboxamide group, and a phenyl group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-phenyl-, monohydrochloride involves several steps. One common method includes the reaction of piperazine with a suitable carboxylic acid derivative, followed by the introduction of the dimethylamino group and the phenyl group. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-phenyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-phenyl-, monohydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-phenyl-, monohydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperazinecarboxamide, N,N-diethyl-4-methyl-
  • 1-Piperazinecarboxamide, 4-cyclohexyl-N-((dimethylamino)carbonyl)-N-methyl-

Uniqueness

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-phenyl-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for targeted research and applications.

Properties

CAS No.

80712-20-5

Molecular Formula

C15H23ClN4O2

Molecular Weight

326.82 g/mol

IUPAC Name

N-(dimethylcarbamoyl)-N-methyl-4-phenylpiperazine-1-carboxamide;hydrochloride

InChI

InChI=1S/C15H22N4O2.ClH/c1-16(2)14(20)17(3)15(21)19-11-9-18(10-12-19)13-7-5-4-6-8-13;/h4-8H,9-12H2,1-3H3;1H

InChI Key

NMCUWUARFWJYQJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.